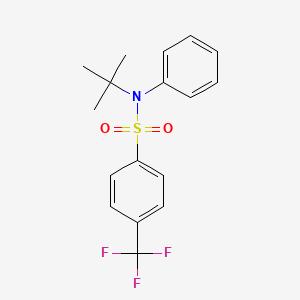

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO2S and its molecular weight is 357.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound belongs to the class of organic compounds known as benzenesulfonamides . Sulfonamides are known to inhibit bacterial enzymes - specifically, they are often used as antibiotics targeting the folic acid synthesis pathway in bacteria .

Mode of Action

This disrupts DNA synthesis and cell replication .

Biochemical Pathways

Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given its structural class, it could potentially interfere with folic acid synthesis or other pathways involving sulfonamide interaction .

Pharmacokinetics

Generally, the pharmacokinetics of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

Based on its class, it could potentially have antibacterial effects due to the inhibition of folic acid synthesis .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and presence of other compounds. Without specific information, it’s difficult to predict how these factors might affect this particular compound .

Actividad Biológica

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activity, supported by relevant data tables and research findings.

This compound has the chemical formula C17H18F3NO2S and is characterized by the presence of a sulfonamide group, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related sulfonamides can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in this compound may enhance its antimicrobial properties through improved membrane permeability and interaction with bacterial enzymes .

Anticancer Potential

Recent investigations into similar sulfonamide derivatives suggest potential anticancer properties. For example, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. The mechanism often involves apoptosis induction and cell cycle arrest . The ability of this compound to target specific pathways in cancer cells warrants further exploration.

Case Studies

- Cell Proliferation Inhibition : A study on a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation . This suggests that this compound might exhibit similar potency.

- Metastasis Inhibition : In vivo studies indicated that certain sulfonamide derivatives could inhibit lung metastasis in animal models, highlighting their therapeutic potential in cancer treatment .

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes involved in cellular processes. For instance, docking studies have suggested that sulfonamides can form hydrogen bonds with amino acid residues in target proteins, influencing their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 0.5 | |

| Compound B | Anticancer (MDA-MB-231) | 0.126 | |

| Compound C | Metastasis Inhibition | N/A |

Table 2: Interaction Parameters with Target Proteins

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| This compound | 6jp5 | -7.5 | Hydrogen bonding |

| 4-(2-Aminoethyl)benzene sulfonamide | 6jp5 | -8.0 | Hydrogen bonding |

Análisis De Reacciones Químicas

Hydrolysis and Acid-Catalyzed Decomposition

Under strong acidic conditions, this sulfonamide undergoes hydrolysis or decomposition pathways:

The tert-butyl group enhances steric hindrance, slowing hydrolysis kinetics compared to less substituted analogs .

Condensation with Carbonyl Compounds

The sulfonamide participates in acid-catalyzed condensations with glyoxal, yielding structurally complex products:

These reactions proceed via initial formation of diol intermediates, followed by 1,2-hydride shifts or transpositions .

Catalytic Functionalization

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) catalyze tert-butyl group transfer reactions in non-polar solvents:

This method is scalable and avoids toxic reagents, making it industrially viable .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) of related sulfonamides reveals:

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Propiedades

IUPAC Name |

N-tert-butyl-N-phenyl-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO2S/c1-16(2,3)21(14-7-5-4-6-8-14)24(22,23)15-11-9-13(10-12-15)17(18,19)20/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHRNUTWYIJNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.